![molecular formula C16H6Cl3NO2 B14453766 6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one CAS No. 73397-13-4](/img/structure/B14453766.png)
6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one typically involves the chlorination of benzo[a]phenoxazin-5-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction mixture is usually heated to facilitate the substitution of hydrogen atoms with chlorine atoms at the 6, 8, and 10 positions of the phenoxazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The trichlorinated positions allow for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted phenoxazines, depending on the reagents and conditions used .
Scientific Research Applications
6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of biological membranes and protein interactions due to its fluorescent properties.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
Mechanism of Action
The mechanism of action of 6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s trichlorinated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one): Known for its use in studying biological membranes and protein interactions.
6-Chloro-benzo[a]phenoxazin-5-one: Shares a similar structure but with fewer chlorine atoms, leading to different chemical properties.
Uniqueness
The presence of three chlorine atoms allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
73397-13-4 |
|---|---|
Molecular Formula |
C16H6Cl3NO2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
6,8,10-trichlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H6Cl3NO2/c17-7-5-10(18)15-11(6-7)20-13-8-3-1-2-4-9(8)14(21)12(19)16(13)22-15/h1-6H |
InChI Key |
ZECPQTSMSWKMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C(=CC(=C4)Cl)Cl)OC3=C(C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
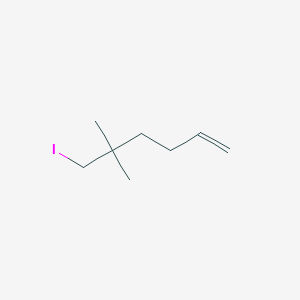
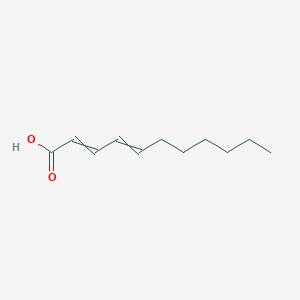
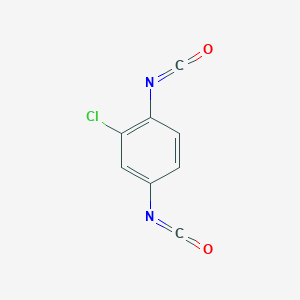
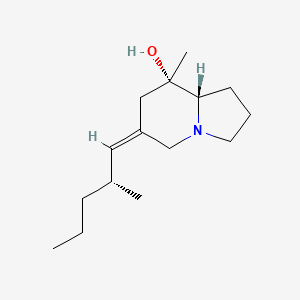
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)
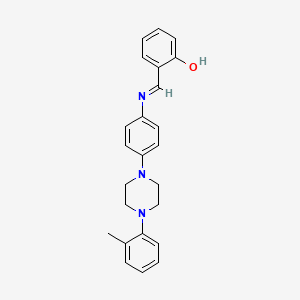
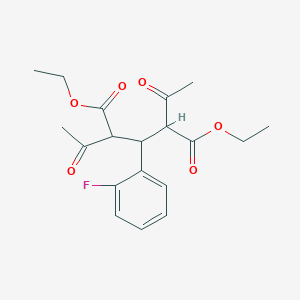
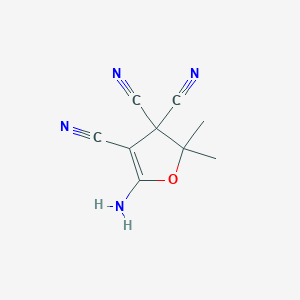
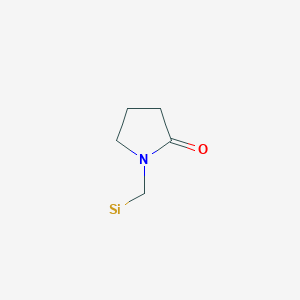
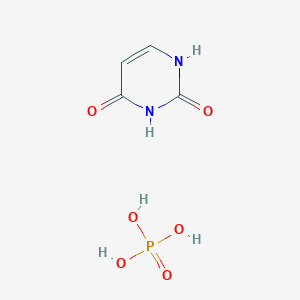
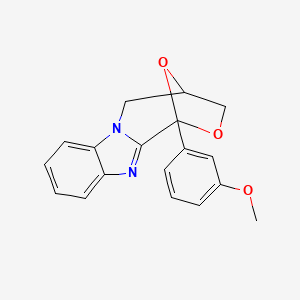
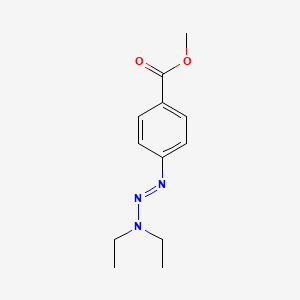
![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)
